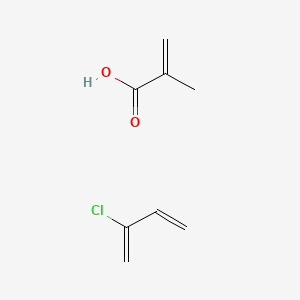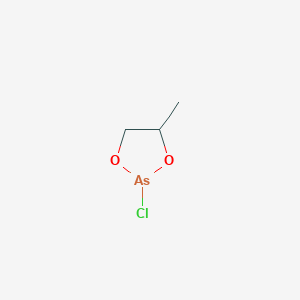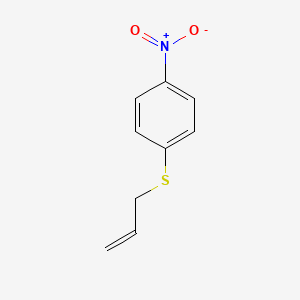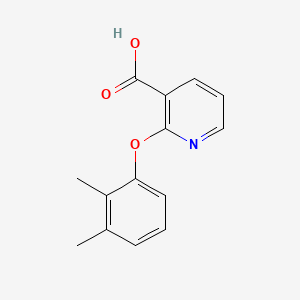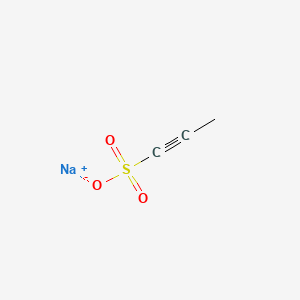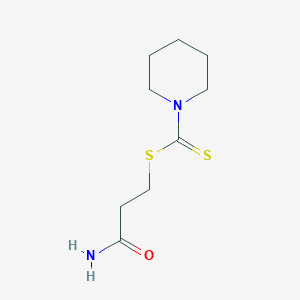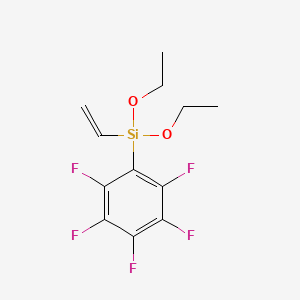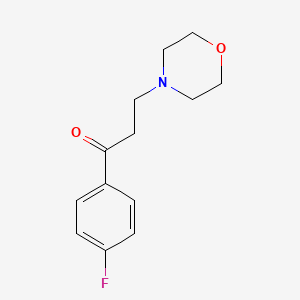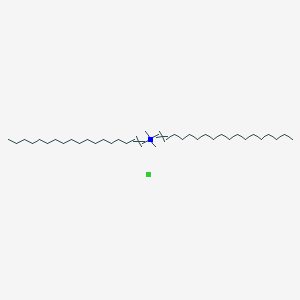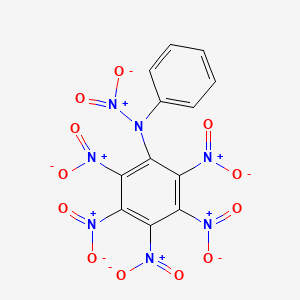
N-(Pentanitrophenyl)-N-phenylnitramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Pentanitrophenyl)-N-phenylnitramide is a complex organic compound characterized by the presence of multiple nitro groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pentanitrophenyl)-N-phenylnitramide typically involves the nitration of aniline derivatives. The process begins with the nitration of aniline to form nitroaniline, followed by further nitration steps to introduce additional nitro groups. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to achieve the desired level of nitration.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the synthesis of intermediate compounds such as nitroaniline. The nitration reactions are carried out in large-scale reactors with precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(Pentanitrophenyl)-N-phenylnitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Diamines.
Substitution: Substituted phenyl derivatives with various functional groups.
科学的研究の応用
N-(Pentanitrophenyl)-N-phenylnitramide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a component in explosives and propellants.
作用機序
The mechanism of action of N-(Pentanitrophenyl)-N-phenylnitramide involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation, which can result in various chemical transformations.
類似化合物との比較
Similar Compounds
Nitrobenzene: A simpler nitro compound with fewer nitro groups.
Trinitrotoluene (TNT): A well-known explosive with three nitro groups attached to a toluene ring.
Dinitrophenol: A compound with two nitro groups, used in various industrial applications.
Uniqueness
N-(Pentanitrophenyl)-N-phenylnitramide is unique due to the presence of five nitro groups, which impart distinct chemical properties and reactivity. This high degree of nitration makes it a valuable compound for specific applications where strong oxidizing or explosive properties are required.
特性
分子式 |
C12H5N7O12 |
|---|---|
分子量 |
439.21 g/mol |
IUPAC名 |
N-(2,3,4,5,6-pentanitrophenyl)-N-phenylnitramide |
InChI |
InChI=1S/C12H5N7O12/c20-14(21)8-7(13(19(30)31)6-4-2-1-3-5-6)9(15(22)23)11(17(26)27)12(18(28)29)10(8)16(24)25/h1-5H |
InChIキー |
FBKMMHXBVSAMPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=C(C(=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


